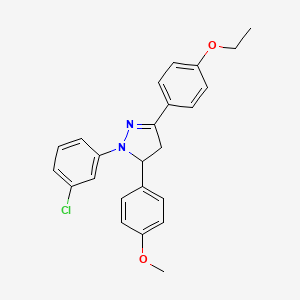
1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one, also known as MMDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMDP is a member of the family of compounds known as chalcones, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been investigated for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of 1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one is not fully understood, but studies suggest that it may act through multiple pathways. 1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to modulate the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells. In addition, 1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one in lab experiments is its diverse range of potential therapeutic applications. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one. One area of focus could be further investigation into its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of focus could be the development of new synthetic methods for 1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one and related compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one.
Synthesemethoden
1-amino-1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 2,3-dimethylbutanal, followed by a condensation reaction with ammonium acetate and subsequent reduction with sodium borohydride.
Eigenschaften
IUPAC Name |
1-amino-1-(4-methoxyphenyl)-4,4-dimethylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)13(16)9-12(15)10-5-7-11(17-4)8-6-10/h5-9H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDHDKDEHYFTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)


![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)


![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)
![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)
